The compound [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride is a complex synthetic molecule that integrates multiple functional groups and structural motifs. It features a piperidine core, which is a bicyclic structure commonly found in various pharmaceuticals, and is characterized by the presence of an anthracene moiety linked via a carbonyl group. The stereochemistry at the 3rd position (R) indicates a specific spatial arrangement that can influence the compound's biological activity. The morpholine ring adds further complexity, contributing to its pharmacological properties and potential applications in medicinal chemistry.
Studies conducted in cell cultures have shown that CP-640186 (hydrochloride) effectively inhibits both ACC isotypes, ACC1 and ACC2, with high potency. For instance, a study published by Sigma-Aldrich reports IC50 values of 53 nM (rat liver ACC1) and 61 nM (rat skeletal muscle ACC2), indicating its strong inhibitory effect [].
These in vitro findings suggest that CP-640186 (hydrochloride) has the potential to reduce fatty acid synthesis at the cellular level.
Research has also explored the effects of CP-640186 (hydrochloride) in living organisms. Studies show that it exhibits efficacy when administered orally, making it a potentially viable drug candidate []. Additionally, these in vivo studies demonstrate that CP-640186 (hydrochloride) can indeed suppress fatty acid synthesis within the body.
Research indicates that this compound exhibits significant biological activity, particularly as an allosteric inhibitor of acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition suggests potential applications in metabolic disorders related to lipogenesis. Furthermore, studies have shown that it effectively inhibits Dengue Virus infection by regulating the phosphorylation of acetyl-CoA carboxylase, thereby correlating inversely with viral replication.
The synthesis of [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride typically involves several steps:
The primary applications of this compound are in the fields of biochemistry and pharmacology:
Interaction studies have demonstrated that this compound can modulate key enzymatic pathways involved in fatty acid metabolism. Specifically, its role as an allosteric inhibitor suggests that it alters enzyme activity without directly competing with substrates, which could lead to fewer side effects compared to traditional inhibitors. Further research is necessary to fully elucidate its interaction mechanisms at the molecular level .
Several compounds share structural similarities with [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride, each exhibiting unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
CP-640186 | Anthracene derivative with piperidine | Acetyl-CoA carboxylase inhibitor |
1-(Piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol | Contains benzoimidazole moiety | Anti-inflammatory |
N-[5-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | Triazole-containing structure | Anticancer properties |
1-(2-thiophen-2-yl)-N-[3-(2-methoxyphenyl)-phenyl]-2-methylbenzamide | Thiophene ring integration | Antimicrobial activity |
These compounds illustrate variations in biological activity and structural motifs while maintaining some common features with the target compound. Notably, the presence of the anthracene moiety and specific functional groups differentiates [(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride from others, highlighting its unique pharmacological profile and potential therapeutic applications .